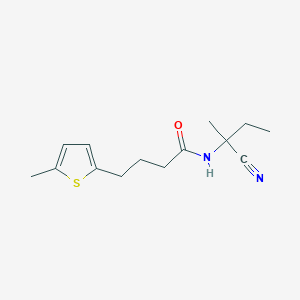

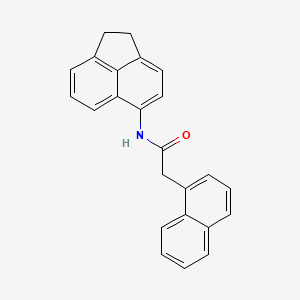

![molecular formula C20H22FN3O2S2 B2752852 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1797400-98-6](/img/structure/B2752852.png)

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, and electron acceptor properties . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques, including IR, 1H, 13C NMR, and mass spectral data .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the potential anticancer activity of sulfonamide derivatives, including compounds structurally related to N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide. Studies have demonstrated that these compounds can interact with DNA and induce apoptosis in cancer cells, suggesting a promising avenue for the development of new anticancer therapies. For example, mixed-ligand copper(II)-sulfonamide complexes have shown significant anticancer activity through DNA binding and cleavage, indicating their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

Antimicrobial Activity

Sulfonamide derivatives have also been investigated for their antimicrobial properties. Synthesis and evaluation of various sulfonamide compounds have resulted in the identification of molecules with potent activity against a range of microbial pathogens. This research underscores the versatility of sulfonamide derivatives in designing new antimicrobial agents that could address the growing challenge of antimicrobial resistance (Anuse et al., 2019).

Enzyme Inhibition

The inhibition of various enzymes by sulfonamide derivatives has been a significant area of research, contributing to the understanding of these compounds' biochemical interactions and their potential therapeutic applications. For instance, studies on the inhibition of carbonic anhydrase isozymes by sulfonamide derivatives have provided insights into their potential for treating conditions like glaucoma and edema, further highlighting the therapeutic versatility of these compounds (Alafeefy et al., 2015).

Chemical Structure and Reactivity

Investigations into the chemical structure and reactivity of sulfonamide derivatives, including those structurally similar to this compound, have contributed to the development of new synthetic methods and the discovery of novel compounds with potential industrial and therapeutic applications. These studies emphasize the importance of understanding the fundamental chemistry of sulfonamide derivatives to exploit their full potential (Suchetan et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .

Pharmacokinetics

The compound’s ability to inhibit cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can result in relief from symptoms associated with conditions like arthritis and other inflammatory diseases .

Safety and Hazards

Propiedades

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S2/c1-14-12-16(21)6-7-19(14)28(25,26)22-13-15-8-10-24(11-9-15)20-23-17-4-2-3-5-18(17)27-20/h2-7,12,15,22H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLMKPRFFKTCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

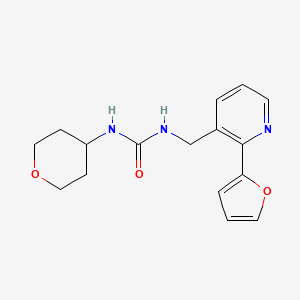

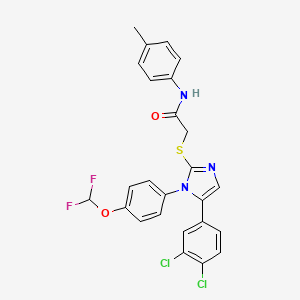

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)

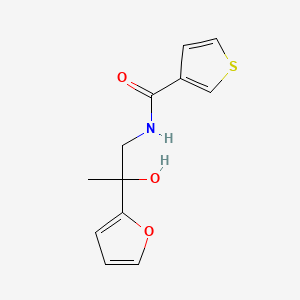

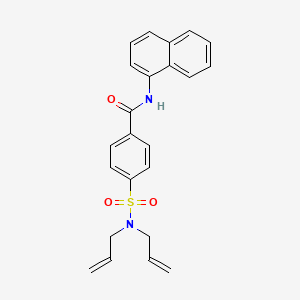

![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

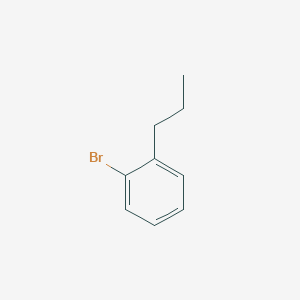

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)